molecular formula C11H8Cl2N2O B2593877 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1181623-64-2

1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B2593877
CAS No.: 1181623-64-2
M. Wt: 255.1
InChI Key: OCTCREFCCVYHAW-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 2,6-dichlorobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)15-6-7(5-14)4-10(15)16/h1-3,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTCREFCCVYHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181623-64-2
Record name 1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile
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